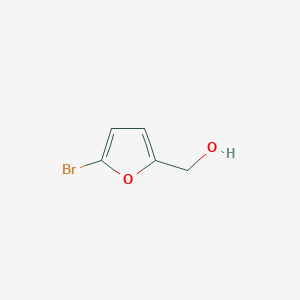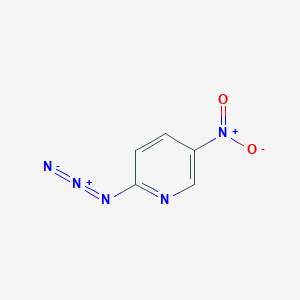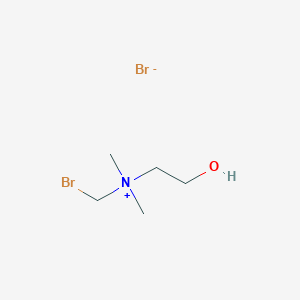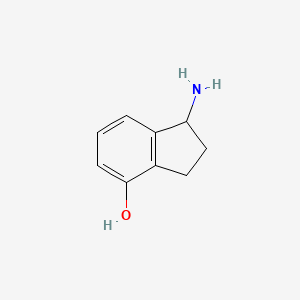
1-(3-Bromo-2-chlorophenyl)ethanone
Descripción general
Descripción
“1-(3-Bromo-2-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H6BrClO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromo-2-chlorophenyl)ethanone” consists of a bromine atom and a chlorine atom attached to a phenyl ring, which is further attached to an ethanone group . The InChI code for this compound is 1S/C8H6BrClO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 .Physical And Chemical Properties Analysis
“1-(3-Bromo-2-chlorophenyl)ethanone” is a liquid at room temperature . It has a molecular weight of 233.49 g/mol .Aplicaciones Científicas De Investigación
Organic Synthesis
“1-(3-Bromo-2-chlorophenyl)ethanone” is often used in organic synthesis . It can serve as a building block in the synthesis of various organic compounds due to the presence of the bromine and chlorine atoms, which can undergo various substitution reactions.
Preparation of Symmetrical 1,4-Diketones
This compound can act as a substrate in the preparation of symmetrical 1,4-diketones in the presence of Zn-I2 . 1,4-Diketones are important in various fields of chemistry and materials science.
Enzymatic Synthesis
The bioreduction of “1-(3-Bromo-2-chlorophenyl)ethanone” offers an attractive method to access this important compound . Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) could completely convert this compound.
Pharmacokinetics Research
The compound’s physicochemical properties such as GI absorption, BBB permeant, P-gp substrate, and CYP inhibitors can be studied for pharmacokinetics research . This can help in understanding how the compound is absorbed, distributed, metabolized, and excreted in the body.
Drug Design and Discovery
Due to its unique structure and properties, “1-(3-Bromo-2-chlorophenyl)ethanone” can be used in drug design and discovery . Its Lipinski, Ghose, Veber, Egan, Muegge, and Bioavailability Score can be useful in predicting its drug-likeness and lead-likeness.
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-bromo-2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQYDIUKOZQSOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295879 | |
| Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161957-62-6 | |
| Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate](/img/structure/B1284056.png)


